molecular formula C15H17N7O2 B2923896 6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320575-39-9

6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2923896
CAS RN: 2320575-39-9
M. Wt: 327.348
InChI Key: BFOIYOJPDQGCMS-UHFFFAOYSA-N
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Description

This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been studied for its potential as an antitubercular agent and as a multi-targeted kinase inhibitor . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has shown significant in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis of pyranopyrimidine derivatives, closely related to the chemical structure , has been extensively studied due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of pyranopyrimidine scaffolds, showcasing the compound's relevance in synthetic organic chemistry and its potential in drug discovery processes (Parmar, Vala, & Patel, 2023).

Therapeutic Potential and Drug Design

Piperazine derivatives, part of the compound's structure, have been highlighted for their therapeutic uses across various conditions, including antipsychotic, antidepressant, anticancer, and antiviral applications. This underscores the compound's versatility and potential as a pharmacophore in the rational design of drugs. Modifications to the piperazine nucleus have shown significant impacts on the medicinal properties of resultant molecules, suggesting a pathway for the development of novel therapeutics based on structural optimization of such compounds (Rathi, Syed, Shin, & Patel, 2016).

Biological Significance and Activity

The pyrimidine component, another crucial part of the compound, is known for its biological significance, including anti-inflammatory, antiviral, and antibacterial properties. Research into pyrimidine derivatives has revealed potent anti-inflammatory effects, attributed to their action against various inflammatory mediators. This aspect of the compound's structure could offer insights into the design of new anti-inflammatory agents, highlighting the importance of structural and functional studies of pyrimidine derivatives (Rashid et al., 2021).

Future Directions

The future directions for this compound involve further development as a multi-targeted kinase inhibitor with enhanced potency . It also has potential for use in the treatment of tuberculosis .

Mechanism of Action

Target of Action

The primary targets of this compound are Protein Kinase B (PKB or Akt) and Cyclin-Dependent Kinase 2 (CDK2) . PKB is a key component of intracellular signaling pathways regulating growth and survival , while CDK2 is crucial for cell cycle regulation .

Mode of Action

This compound acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It also exhibits significant inhibitory activity against CDK2 . The compound binds to these kinases, preventing their normal function and leading to changes in cellular processes.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially reducing cancer cell growth and survival .

Pharmacokinetics

The compound has been optimized for oral bioavailability . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may impact its bioavailability .

Result of Action

The compound’s action leads to modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also induces cell cycle arrest and apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound binds to the active site of PKB, inhibiting its activity and thereby affecting downstream signaling pathways. This interaction is crucial for its potential use as an antitumor agent, as PKB is often deregulated in cancer cells .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the PI3K/PKB/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This inhibition affects various cellular processes, including protein synthesis, cell cycle progression, and survival mechanisms, making it a potent candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of PKB, binding to the kinase domain and preventing ATP from accessing the active site . This inhibition disrupts the phosphorylation of downstream targets, leading to altered gene expression and cellular responses. The compound’s ability to selectively inhibit PKB over other kinases highlights its potential specificity and efficacy in targeted therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under controlled conditions, but its activity can diminish due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PKB activity and prolonged effects on cellular functions . The stability and efficacy of the compound may vary depending on the experimental conditions and the biological system used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and off-target interactions . Studies in animal models have identified a therapeutic window where the compound exerts its antitumor effects while minimizing harmful side effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interaction with enzymes in the PI3K/PKB/mTOR pathway . The compound’s metabolism involves its conversion into active metabolites that retain inhibitory activity against PKB . These metabolic processes are crucial for its bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its distribution is influenced by factors such as cellular uptake mechanisms, tissue permeability, and binding affinity to target proteins . These factors determine the compound’s localization and accumulation in target tissues, impacting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with PKB and other signaling molecules . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its inhibitory effects on PKB and related pathways .

properties

IUPAC Name

3-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-20-12(23)8-11(19-15(20)24)21-4-6-22(7-5-21)14-10-2-3-16-13(10)17-9-18-14/h2-3,8-9H,4-7H2,1H3,(H,19,24)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIYOJPDQGCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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